Kevlar 29, monomer-based

elongation-at-break ductility impact tolerance

Kevlar 29 (CAS 25035-37-4) is a para-aramid fiber composed of poly-paraphenylene terephthalamide, recognized for its high tenacity, low density (1.44 g/cm³), and elongation-at-break of approximately 4.0%. Unlike high-modulus aramid variants such as Kevlar 49, Kevlar 29 is specifically engineered for applications requiring superior energy absorption and impact tolerance.

Molecular Formula C14H14N2O4
Molecular Weight 274.27 g/mol
CAS No. 25035-37-4
Cat. No. B13758379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKevlar 29, monomer-based
CAS25035-37-4
Molecular FormulaC14H14N2O4
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)C(=O)O.C1=CC(=CC=C1N)N
InChIInChI=1S/C8H6O4.C6H8N2/c9-7(10)5-1-2-6(4-3-5)8(11)12;7-5-1-2-6(8)4-3-5/h1-4H,(H,9,10)(H,11,12);1-4H,7-8H2
InChIKeySTTCDNLESVYWPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kevlar 29 Monomer-Based Para-Aramid Fiber: Core Technical Profile for Procurement Specification


Kevlar 29 (CAS 25035-37-4) is a para-aramid fiber composed of poly-paraphenylene terephthalamide, recognized for its high tenacity, low density (1.44 g/cm³), and elongation-at-break of approximately 4.0% [1]. Unlike high-modulus aramid variants such as Kevlar 49, Kevlar 29 is specifically engineered for applications requiring superior energy absorption and impact tolerance [2]. Its tensile strength reaches 3.6 GPa and its Young’s modulus is approximately 83 GPa, positioning it as a standard-tenacity, high-elongation member of the DuPont Kevlar family [1].

Why Kevlar 29 Cannot Be Interchanged with Kevlar 49, Twaron, or Technora Without Performance Loss


Despite sharing the para-aramid backbone, Kevlar 29 occupies a distinct region of the property spectrum: it delivers roughly double the elongation-at-break and half the tensile modulus of Kevlar 49, translating into markedly different impact-energy absorption [1]. Substituting a high-modulus fiber like Kevlar 49 in energy-dissipation applications leads to premature brittle failure, while replacing Kevlar 29 in stiffness-critical designs results in excessive deformation [2]. Additionally, Kevlar 29’s equilibrium moisture regain of 7.0% differs substantially from competitors like Technora (1.9%), affecting dimensional stability and processing behavior in humid environments [3]. These quantifiable divergences render cross-class substitution technically invalid without re-validation.

Kevlar 29 Quantitative Differentiation: Head-to-Head Evidence Against Closest Analogs


Elongation-at-Break: Kevlar 29 Provides 43% Higher Ductility Than Kevlar 49

Kevlar 29 exhibits an elongation-at-break of 4.0%, compared to 2.8% for Kevlar 49 under identical standard tensile testing conditions [1]. This 1.2-percentage-point absolute difference represents a 43% relative increase in breaking strain, directly attributable to Kevlar 29's lower molecular orientation and reduced crystalline perfection [2]. The higher elongation translates into superior energy absorption before fiber fracture, as confirmed by instrumented drop-weight impact testing where Kevlar 29 laminates absorbed significantly more energy to failure than Kevlar 49 counterparts [3].

elongation-at-break ductility impact tolerance Kevlar grade comparison

Tensile Modulus: Kevlar 29 Delivers 37% Lower Stiffness Than Kevlar 49, Enabling Conformability

The tensile modulus of Kevlar 29 is 83 GPa, whereas Kevlar 49 reaches 131 GPa [1]. This 48 GPa reduction (37% lower) means Kevlar 29 is substantially more compliant, which is advantageous for applications requiring drape, folding, or repeated flexing without micro-cracking. Sciencedirect confirms that Kevlar 29 possesses 'approximately half the modulus' of Kevlar 49 and is accordingly selected for high-strength textiles and inflatable structures rather than rigid composites [2].

tensile modulus flexibility composite design Kevlar grade selection

Moisture Regain: Kevlar 29 Absorbs 7.0% Moisture vs. 1.9% for Technora, Affecting Dimensional Stability and Processing

Kevlar 29 exhibits an equilibrium moisture regain of 7.0% at standard conditions (23 °C, 65% RH), whereas Technora (a copolymeric para-aramid from Teijin) registers only 1.9% [1]. The TD-Net datasheet independently reports 7.0% moisture content for Kevlar 29 versus 3.5% for Kevlar 49 [2], confirming that Kevlar 29 is the most hydrophilic standard-modulus para-aramid. This 5.1-percentage-point difference relative to Technora has direct consequences for weight gain in humid service, drying requirements before composite consolidation, and long-term hydrolytic stability in aqueous applications.

moisture regain hygroscopicity processing stability Technora comparison

Impact Energy Absorption: Kevlar 29 Outperforms Kevlar 49 and E-Glass in Drop-Weight Impact Testing

In standardized instrumented drop-weight impact tests on epoxy-matrix laminates, Kevlar 29 absorbed significantly more energy to first through-crack than Kevlar 49, Thornel-300 graphite, or E-glass [1]. The study explicitly states that 'in particular Kevlar 29, absorb significantly more energy than Thornel 300, while E-glass is intermediate between the two Kevlar fibers' [1]. This energy absorption hierarchy (Kevlar 29 > E-glass > Kevlar 49) is directly proportional to the tensile strain energy to failure of the reinforcing fiber, confirming that Kevlar 29's higher elongation translates into a quantifiable impact-tolerance advantage.

impact resistance energy absorption drop-weight testing Kevlar 49 comparison

Alkaline Chemical Resistance: Kevlar 29 Demonstrates Superior Performance Over Twaron in Caustic Environments

Comparative chemical resistance assessments classify Kevlar 29's performance against strong alkalis as 'Very Good', while Twaron is rated 'Good' under equivalent exposure conditions [1]. In dilute and concentrated alkaline media, Kevlar 29 retains a greater proportion of its initial tensile strength after prolonged immersion compared to Twaron 2000, with the performance differential most pronounced at elevated temperatures (>60 °C) [2]. The same analysis notes that Twaron outperforms Kevlar in strong acid environments, confirming that these para-aramids are not chemically interchangeable and that application-specific chemical compatibility data must drive selection [1].

chemical resistance alkali resistance Twaron comparison industrial textiles

Kevlar 29 Application Scenarios: Where the Quantitative Advantages Dictate Specification


Ballistic Impact Protection – Soft Body Armor and Fragment Mitigation

Kevlar 29's 4.0% elongation-at-break and demonstrated superiority in instrumented drop-weight impact testing [1] directly translate into multi-hit ballistic performance. The fiber's ability to undergo large tensile deformation before fracture enables energy dissipation across multiple projectile impacts, a requirement codified in NIJ Standard-0101.06 testing protocols. Kevlar 49, with only 2.8% elongation, fails to meet the backface deformation limits under equivalent areal density, making Kevlar 29 the mandatory specification for soft armor procurement.

Marine Ropes and Mooring Cables Subject to Dynamic Loading and Alkaline Exposure

The combination of 7.0% moisture regain (providing lubrication and reducing internal abrasion during cyclic bending) [1] and 'Very Good' alkaline resistance rating [2] makes Kevlar 29 the fiber of choice for marine ropes used in harbors, offshore platforms, and ship mooring. The 83 GPa tensile modulus ensures sufficient compliance to absorb wave-induced shock loads without catastrophic tension failure, while the superior alkali resistance extends service life when exposed to seawater, cleaning agents, and concrete-contaminated environments.

High-Temperature Industrial Textiles Requiring Impact Resistance and Flexible Handling

In asbestos-replacement applications such as brake linings, gaskets, and furnace curtains, Kevlar 29's elongation tolerance and impact energy absorption capacity [1] provide mechanical robustness that high-modulus alternatives cannot match. The fiber's decomposition temperature of approximately 500 °C [2] supports short-duration thermal excursions typical of friction applications, while its lower modulus relative to Kevlar 49 permits the conformability required for molding into complex geometries without spring-back.

Inflatable and Tensioned Membrane Structures in Civil Engineering and Aerospace

Kevlar 29 is explicitly cited by Sciencedirect as designed for 'coated fabrics for inflatables and architectural fabrics' [1] owing to its low modulus (83 GPa) and high elongation (4.0%). These properties enable the fiber to withstand the biaxial tensile stresses and repeated inflation-deflation cycles characteristic of airships, temporary shelters, and deployable space structures, where Kevlar 49's higher stiffness (131 GPa) would promote ply delamination and reduce fatigue life.

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